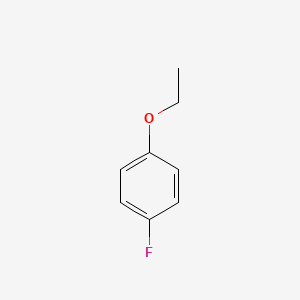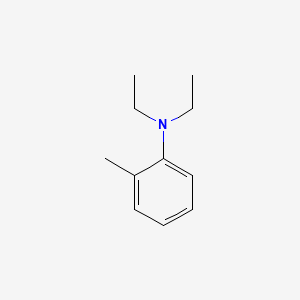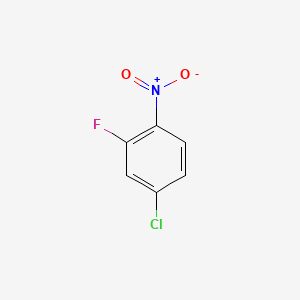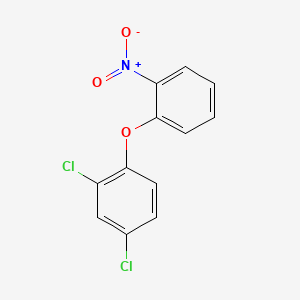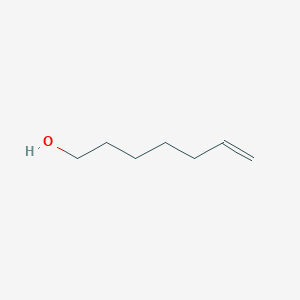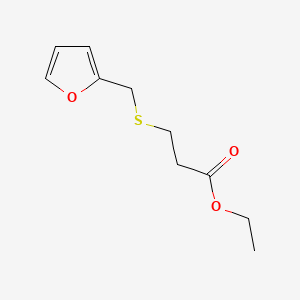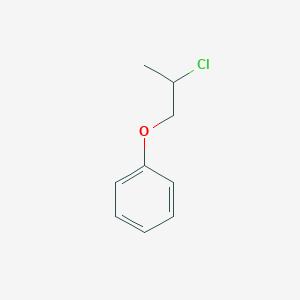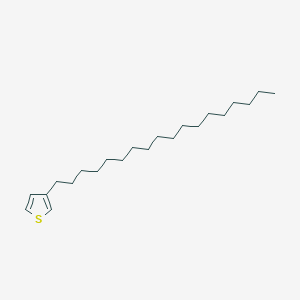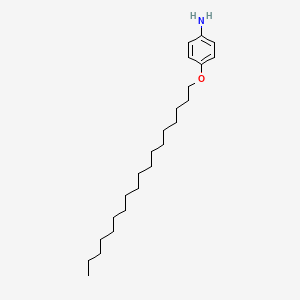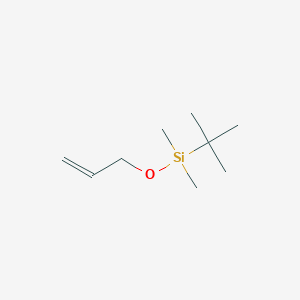![molecular formula C28H40O6 B1582791 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine CAS No. 29471-17-8](/img/new.no-structure.jpg)
2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine is a useful research compound. Its molecular formula is C28H40O6 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
Diese Verbindung wurde auf ihr Potenzial als Korrosionsschutzmittel auf Weichstahl in Salzsäuremedium untersucht. Die makrocyclischen Kronenetherverbindungen, einschließlich Derivaten von Dibenzo-18-Krone-6-Ether, haben eine signifikante Hemmwirkung gezeigt. Experimentelle und theoretische Ansätze, einschließlich elektrochemischer Methoden und quantenchemischer Berechnungen, haben die hohe Effizienz dieser Verbindungen beim Schutz von Metalloberflächen vor Korrosion unterstützt .
Phasentransferkatalyse
Dibenzo-18-Krone-6-Ether-Derivate sind bekanntlich als Phasentransferkatalysatoren. Sie erleichtern den Transfer eines Reaktanten von einer Phase in eine andere, in der die Reaktion stattfindet. Dies ist besonders nützlich bei Synthesen, die Ionen oder Moleküle betreffen, die in verschiedenen Phasen löslich sind .
Ionentransport durch Membranen
Diese Verbindungen können auch für den Ionentransport durch Membranen verwendet werden. Ihre Fähigkeit, Ionen selektiv zu binden und zu transportieren, kann in verschiedenen Bereichen eingesetzt werden, einschließlich der analytischen Chemie, wo sie zur Trennung von Ionen anhand ihrer Größe und Ladung verwendet werden können .
Synthese von Flüssigkristallpolyestern
Die makrocyclische Struktur dieser Verbindungen macht sie zu geeigneten Synthons für die Herstellung von Flüssigkristallpolyestern. Diese Materialien finden Anwendung in fortschrittlichen Display-Technologien und elektronischen Geräten .
Eigenschaften
CAS-Nummer |
29471-17-8 |
|---|---|
Molekularformel |
C28H40O6 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
11,24-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene |
InChI |
InChI=1S/C28H40O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-29-12-16-32-24-10-8-22(28(4,5)6)20-26(24)34-18-14-30-11-15-31-23/h7-10,19-20H,11-18H2,1-6H3 |
InChI-Schlüssel |
ODEWVZWKIFSVMI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCO2 |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCO2 |
Key on ui other cas no. |
29471-17-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


